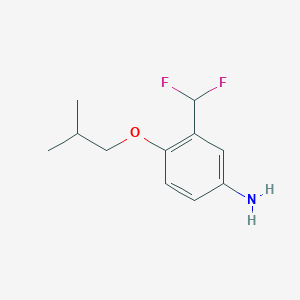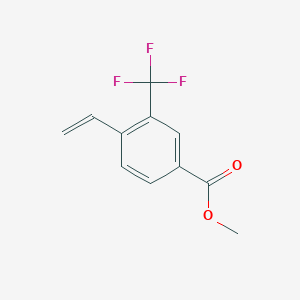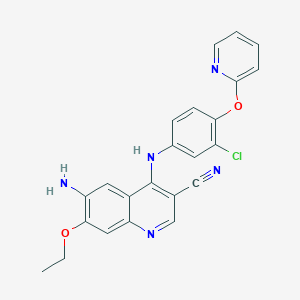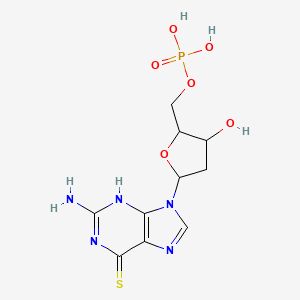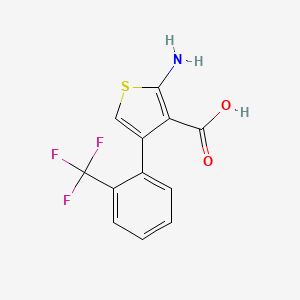
2-Amino-4-(2-(trifluoromethyl)phenyl)thiophene-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-4-(2-(trifluoromethyl)phenyl)thiophene-3-carboxylic acid is a heterocyclic compound that features a thiophene ring substituted with an amino group, a carboxylic acid group, and a trifluoromethyl-phenyl group. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and organic electronics .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(2-(trifluoromethyl)phenyl)thiophene-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the condensation of 2-(trifluoromethyl)benzaldehyde with thiophene-3-carboxylic acid, followed by amination and subsequent functional group transformations . The reaction conditions typically involve the use of catalysts such as palladium or copper, and solvents like dimethylformamide (DMF) or toluene .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-4-(2-(trifluoromethyl)phenyl)thiophene-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents on the thiophene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and halogenating agents like bromine or chlorine . The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted thiophene derivatives .
Applications De Recherche Scientifique
2-Amino-4-(2-(trifluoromethyl)phenyl)thiophene-3-carboxylic acid has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-Amino-4-(2-(trifluoromethyl)phenyl)thiophene-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression . The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to penetrate cell membranes and reach intracellular targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Aminothiazole: A heterocyclic compound with similar biological activities, used in drug development.
2-Aminobenzothiazole: Another related compound with applications in medicinal chemistry.
2-Aminopyridine: Known for its antimicrobial and anticancer properties.
Uniqueness
2-Amino-4-(2-(trifluoromethyl)phenyl)thiophene-3-carboxylic acid is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability . This makes it a valuable compound for developing new therapeutic agents and materials .
Propriétés
Formule moléculaire |
C12H8F3NO2S |
|---|---|
Poids moléculaire |
287.26 g/mol |
Nom IUPAC |
2-amino-4-[2-(trifluoromethyl)phenyl]thiophene-3-carboxylic acid |
InChI |
InChI=1S/C12H8F3NO2S/c13-12(14,15)8-4-2-1-3-6(8)7-5-19-10(16)9(7)11(17)18/h1-5H,16H2,(H,17,18) |
Clé InChI |
RARUIYTVXJNYMT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C2=CSC(=C2C(=O)O)N)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






